1,3-Dipalmitin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Dipalmitin can be synthesized through the esterification of glycerol with palmitic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or ammonium sulfate, under acidic conditions . The reaction proceeds as follows: [ \text{Glycerol} + 2 \text{Palmitic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of glyceryl 1,3-dipalmitate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification and crystallization to obtain the final product in powder form .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis of 1,3-Dipalmitin occurs via enzymatic or chemical pathways, yielding glycerol, free fatty acids, or monoacylglycerols.

Acid/Base-Catalyzed Hydrolysis

-

Conditions : Acidic (HCl, H₂SO₄) or alkaline (NaOH) media, elevated temperatures (60–90°C).

-

Products : Glycerol and palmitic acid.

-

Mechanism : Nucleophilic attack by water at the ester bond, accelerated by acid/base catalysts.

Enzymatic Hydrolysis

Lipases selectively hydrolyze ester bonds, with specificity depending on enzyme source:

Kinetic Comparison :

-

Km (this compound) : 1.2 mM (lower affinity than 1,2-isomer, indicating structural influence on enzyme binding) .

-

Selectivity : 93% of hydrolysis products retain 1,3-configuration under mild conditions .

Transesterification

This compound participates in acyl-exchange reactions, critical for synthesizing structured lipids:

-

Conditions : Lipase-catalyzed (e.g., Rhizomucor miehei lipase), solvent-free systems, 30–60°C.

-

Reagents : Fatty acids (e.g., capric acid) or alcohols.

-

Products : MLM-type triglycerides (e.g., 1,3-dicaproyl-2-palmitoyl glycerol) with nutritional applications .

Example Reaction :

Isomerization

This compound undergoes acyl migration to 1,2-Dipalmitin under thermal or catalytic conditions:

| Condition | Conversion Rate | Notes | Reference |

|---|---|---|---|

| Thin-layer chromatography | 15–20% | Enhanced by silica gel adsorption | |

| 60°C, 24 hours | 30–40% | Accelerated in polar solvents (e.g., ethanol) |

Implications : Isomerization complicates purification but enables access to 1,2-diacylglycerols for pharmaceutical studies .

Oxidation

Though less studied, autoxidation of this compound forms peroxides and aldehydes:

-

Conditions : Oxygen exposure, light, or metal catalysts.

-

Products : Hydroperoxides, identified via GC-MS in lipid oxidation studies.

Table 1: Hydrolysis Rates of this compound vs. Isomers

| Substrate | Enzyme | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|---|

| This compound | Porcine pancreas lipase | 1.2 | 0.68 |

| 1,2-Dipalmitin | Porcine pancreas lipase | 2.4 | 0.52 |

| Data from kinetic studies using aqueous-THF solutions . |

Table 2: Synthetic Routes for this compound

| Method | Catalyst | Yield | Selectivity |

|---|---|---|---|

| Esterification | Lipozyme RM IM | 72% | 85% |

| Glycerolysis | Thermomyces lanuginosus | 68% | 78% |

| Optimized conditions: solvent-free, 60°C, 24 hours . |

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Lipid Analysis and Standardization

1,3-Dipalmitin is widely used as a standard in lipid analysis. It aids in the characterization of lipid bilayer properties and serves as a reference compound for the study of diacylglycerols (DAGs) in various biological contexts.

Surfactant Properties

Due to its surfactant characteristics, this compound is utilized in the formulation of emulsifiers in food and cosmetic products. Its ability to stabilize emulsions makes it valuable in the development of creams and lotions .

Biological Applications

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. Studies involving neuroblastoma cells have shown that it can influence cell survival pathways, potentially offering therapeutic avenues for neurodegenerative diseases.

Protein Kinase C Interaction

As a diacylglycerol, this compound interacts with Protein Kinase C (PKC), a crucial enzyme involved in various signaling pathways. This interaction may modulate cellular responses to growth factors and hormones .

Medical Applications

Drug Delivery Systems

this compound has been investigated for its role in drug delivery systems. A notable study explored its use as a prodrug carrier for melphalan, an anti-cancer drug. The formulation demonstrated enhanced stability and targeted delivery capabilities, suggesting its potential for improving therapeutic outcomes in cancer treatment .

Cancer Research

The compound has been employed in cancer research to study its effects on tumor growth and progression. Its structural properties allow for modifications that enhance the efficacy of chemotherapeutic agents .

Food Industry Applications

Functional Cooking Oils

In Japan and the United States, this compound is marketed as part of functional cooking oils designed to improve lipid metabolism. Consumption of DAGs like this compound has been linked to reduced body weight and visceral fat accumulation in animal studies .

Emulsifying Agent

In margarine production and other food products, this compound improves texture and stability. Its emulsifying properties help maintain product consistency during storage and use .

Case Study 1: Neuroprotective Effects

A study published in PubMed highlighted the neuroprotective effects of this compound on neuroblastoma cells. The results indicated significant increases in cell viability when treated with varying concentrations of the compound compared to untreated controls .

Case Study 2: Enzymatic Synthesis

Research conducted on enzymatic synthesis methods showed that this compound can be produced efficiently using lipases under optimized conditions. The study achieved high conversion rates (up to 95%) for lauric acid into various DAGs including this compound .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemistry | Lipid analysis standard | Used as a reference for studying lipid bilayers |

| Biology | Neuroprotection | Enhances cell viability in neuroblastoma cells |

| Medicine | Drug delivery system | Improves stability of anti-cancer prodrugs |

| Food Industry | Functional cooking oil | Linked to reduced body weight in studies |

| Cosmetic Industry | Emulsifier | Stabilizes emulsions in creams and lotions |

Wirkmechanismus

The mechanism by which glyceryl 1,3-dipalmitate exerts its effects involves its interaction with lipid bilayers and cellular membranes. It has been shown to possess neuroprotective properties by ameliorating oxygen-glucose deprivation and reperfusion-induced apoptosis in neuroblastoma cells. This suggests its potential role in protecting neuronal cells from oxidative stress and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Glyceryl 1,3-distearate: Contains stearic acid instead of palmitic acid.

Glyceryl tripalmitate: Contains three palmitic acid molecules.

Glyceryl 1,2-dipalmitate: Contains palmitic acid at the sn-1 and sn-2 positions.

Comparison: 1,3-Dipalmitin is unique in its specific positioning of palmitic acid at the sn-1 and sn-3 positions, which influences its physical and chemical properties. Compared to glyceryl 1,3-distearate, it has a lower melting point due to the shorter chain length of palmitic acid. Glyceryl tripalmitate, with three palmitic acid molecules, has different solubility and crystallization properties .

Biologische Aktivität

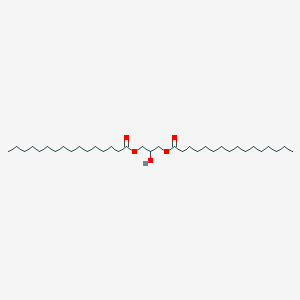

1,3-Dipalmitin, also known as glyceryl dipalmitate, is a type of diacylglycerol (DAG) that plays significant roles in various biological processes. Its structure comprises a glycerol backbone esterified with two palmitic acid chains at the 1 and 3 positions. This compound is of interest due to its potential applications in food, pharmaceuticals, and cosmetics, as well as its biological activities.

This compound is a white crystalline solid at room temperature and is soluble in organic solvents like ethanol and chloroform but insoluble in water. Its molecular formula is C_21H_42O_4, with a molecular weight of 358.57 g/mol.

Metabolic Pathways

This compound can be metabolized into free fatty acids and glycerol through hydrolysis by lipases. This process is crucial for energy production and cellular metabolism. Studies have shown that this compound can influence lipid metabolism and may affect insulin sensitivity in various cell types.

Cellular Effects

This compound has been shown to have several cellular effects:

- Cell Proliferation : Research indicates that this compound can promote cell proliferation in certain cancer cell lines. A study demonstrated that it could enhance the growth of HL-60 leukemia cells by modulating signaling pathways involved in cell survival and proliferation .

- Apoptosis Induction : Conversely, in some contexts, it may induce apoptosis (programmed cell death) in cancer cells when used in conjunction with other agents. This duality suggests that the biological activity of this compound may depend on the cellular context and the presence of other compounds.

Inflammatory Response

This compound has been implicated in modulating inflammatory responses. It can influence the activation of protein kinase C (PKC), which plays a critical role in inflammatory signaling pathways. Elevated levels of PKC have been associated with various inflammatory diseases .

Case Study 1: Cancer Cell Lines

In a study examining the effects of various diacylglycerols on cancer cell lines, this compound was found to significantly increase the viability of HL-60 cells while also promoting changes in lipid metabolism that could contribute to tumor growth .

Case Study 2: Insulin Sensitivity

Another investigation focused on the impact of dietary fats on insulin sensitivity found that high levels of saturated fats like those from this compound could impair insulin signaling pathways in adipocytes (fat cells), suggesting a potential link to obesity-related metabolic disorders .

Research Findings

Synthesis and Analytical Methods

The synthesis of this compound can be achieved through enzymatic methods using lipases or chemical methods involving glycerol and palmitic acid under specific conditions. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed to quantify and analyze its purity .

Eigenschaften

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAZGHREJPXDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964531 | |

| Record name | 2-Hydroxypropane-1,3-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 1,3-dihexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

502-52-3, 26657-95-4 | |

| Record name | 1,3-Dipalmitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1,3-dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026657954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,3-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropane-1,3-diyl dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerol dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,3-DIPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52PAE2F168 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol 1,3-dihexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

73 - 74 °C | |

| Record name | Glycerol 1,3-dihexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-dipalmitin?

A1: this compound has a molecular formula of C35H68O5 and a molecular weight of 568.9 g/mol [].

Q2: What are the key spectroscopic characteristics of this compound?

A2: While the provided research excerpts do not detail specific spectroscopic data for this compound, its structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods can provide information about its functional groups, bonding patterns, and fragmentation patterns, respectively.

Q3: What is the polymorphic behavior of this compound?

A3: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. These polymorphs have distinct physical properties, including melting points and X-ray diffraction patterns. Notably, optically active 1,2-diglycerides show significantly different thermal behavior compared to their optically inactive counterparts, such as this compound [].

Q4: What is known about the dielectric properties of this compound?

A4: Research has investigated the low-frequency dielectric properties of this compound in its solid state across a wide temperature range [, ]. This type of analysis can provide insights into the molecular mobility and interactions within the solid structure of the compound.

Q5: What are some potential applications of this compound?

A5: Research suggests potential applications of this compound in various fields:

- Food Industry: It is a significant component of palm olein and contributes to its crystallization behavior []. Understanding its properties is crucial for controlling the quality and stability of palm oil products.

- Pharmaceuticals: this compound has been explored as a component in drug delivery systems. For instance, a study investigated its use in creating a stable, orally-administered prodrug of the anti-cancer drug melphalan []. This prodrug, 1,3-dipalmitoyl-2-(4'(bis(2''-chloroethyl)amino)phenylalaninoyl)glycerol, demonstrated improved stability and potential for targeting the lymphatic system.

Q6: How does this compound interact with biological systems?

A6: While the provided research doesn't delve into specific interactions of this compound with biological targets, some insights can be drawn:

- Digestion and Metabolism: As a diglyceride, this compound is likely hydrolyzed by pancreatic lipases during digestion [], releasing palmitic acid and glycerol.

Q7: What analytical techniques are commonly used to study this compound?

A7: Various analytical methods are employed to characterize and quantify this compound:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.